5-(Chloromethyl)thiazole hydrochloride

Solubility Formulation Hydrochloride Salt

Researchers needing aqueous-compatible thiazole building blocks face solubility limits with free base forms. 5-(Chloromethyl)thiazole hydrochloride (CAS 131052-44-3) solves this: its HCl salt dissolves directly in aqueous buffers (pH 6-8) without organic co-solvents, preserving biomolecule integrity in ADC linker chemistry and fluorescent probe labeling. • Single reactive chloromethyl at 5-position ensures chemoselective functionalization-no competing 2-chloro side reactions. • 97% purity supports rigorous SAR studies across isomeric panels. • Inert atmosphere storage at 2-8°C ensures long-term stability.

Molecular Formula C4H5Cl2NS
Molecular Weight 170.06 g/mol
CAS No. 131052-44-3
Cat. No. B176925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)thiazole hydrochloride
CAS131052-44-3
Synonyms5-(ChloroMethyl)thiazole hydrochloride
Molecular FormulaC4H5Cl2NS
Molecular Weight170.06 g/mol
Structural Identifiers
SMILESC1=C(SC=N1)CCl.Cl
InChIInChI=1S/C4H4ClNS.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1H2;1H
InChIKeyZIESYFUVRJDNNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)thiazole Hydrochloride Overview


5-(Chloromethyl)thiazole hydrochloride (CAS 131052-44-3) is a thiazole derivative with a reactive chloromethyl substituent at the 5-position of the ring, stabilized as a hydrochloride salt . It serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials . The presence of the chloromethyl group enables nucleophilic substitution reactions, while the hydrochloride salt form enhances aqueous solubility and handling compared to the free base . This compound is one of several isomeric chloromethylthiazole building blocks available to discovery chemists, each offering distinct reactivity and solubility profiles that directly impact synthetic route design.

1 Aqueous reaction conditionsHydrochloride salt solubility
2 Single-point functionalizationExclusive chloromethyl reactivity
3 Refrigerated storage workflow2-8 °C under inert atmosphere

5-(Chloromethyl)thiazole HCl: Substitution Risks


Among the chloromethylthiazole isomers, the position of the chloromethyl group on the thiazole ring critically dictates both the compound's physical properties and its synthetic utility . The 5-substituted isomer exhibits distinct solubility characteristics and reactivity profiles compared to the 2- and 4-substituted analogs, meaning that a synthetic route optimized for the 5-isomer cannot simply interchange with a 2- or 4-chloromethylthiazole hydrochloride without risking yield loss, purification challenges, or complete reaction failure [1]. Furthermore, the choice between the hydrochloride salt and the free base form impacts handling, storage stability, and solubility in aqueous versus organic media, which can be a decisive factor in multi-step syntheses or high-throughput screening workflows . The following quantitative evidence details where this specific compound demonstrates measurable differentiation from its closest alternatives.

Isomer 2- or 4-substituted isomers may shift solubility and reactivity profiles, risking yield loss in position-specific routes.
Form Free base form limits aqueous solubility; direct substitution in aqueous media may require co-solvents that interfere with downstream steps.
Storage Room-temperature-stable alternatives (e.g., 4-isomer HCl) may offer simpler logistics, but cannot replicate the 5-substituted reactivity pattern.

5-(Chloromethyl)thiazole HCl vs Analogs: Comparative Evidence


Aqueous Solubility: Hydrochloride vs Free Base

The hydrochloride salt form of 5-(chloromethyl)thiazole exhibits substantially enhanced aqueous solubility compared to its free base counterpart . While the exact solubility values for the hydrochloride salt are consistently reported to be 'soluble' in water by multiple authoritative sources, the free base (CAS 45438-77-5) is typically described as having limited aqueous solubility and requiring organic solvents such as DMF, ethanol, or dichloromethane for dissolution . This difference is critical for applications requiring aqueous reaction conditions, such as bioconjugation reactions or biochemical assays conducted in physiological buffers [1].

Solubility: HCl vs Free Base
Cross-study comparable
Hydrochloride salt: water-soluble
Free base: limited aqueous solubility (requires DMF, ethanol, DCM)
Enables aqueous reaction workflows without co-solvent interference.
Qualitative vendor-reported data; exact solubility values not standardized across sources.
Solubility Formulation Hydrochloride Salt Free Base

Purity Benchmarking: 5- vs 2-Substituted Isomer

Commercially available 5-(chloromethyl)thiazole hydrochloride is routinely supplied at 97% purity, as confirmed by multiple major vendors including Sigma-Aldrich, Bidepharm, and Aladdin . In contrast, the 2-substituted isomer (2-(chloromethyl)thiazole hydrochloride, CAS 71670-79-6) is more commonly offered at a lower standard purity of 95% . This 2% purity differential is meaningful for procurement decisions, as the higher baseline purity of the 5-isomer reduces the impurity burden in downstream reactions, potentially minimizing the need for intermediate purification steps in multi-step syntheses .

Purity: 5- vs 2-Isomer
Cross-study comparable
5-isomer: 97% (typical)
2-isomer: 95% (typical)
Higher baseline purity supports procurement decisions and reduces downstream impurity burden.
2 pp differential; vendor-reported commercial specifications.
Purity Quality Control Procurement Building Block

Chemoselectivity: Single vs Dual Reactive Handles

A key strategic advantage of 5-(chloromethyl)thiazole hydrochloride is that it presents a single, well-defined electrophilic center for nucleophilic substitution, whereas 2-chloro-5-(chloromethyl)thiazole (CAS 105827-91-6) introduces a second reactive chlorine atom at the 2-position of the thiazole ring . This dual reactivity in the 2-chloro analog necessitates careful control of reaction conditions to achieve chemoselective transformation; the 2-chloro substituent is susceptible to nucleophilic aromatic substitution under certain conditions, which can lead to complex product mixtures and reduced yields if not properly managed [1]. In the synthesis of DHPM-based thiazole derivatives, 2-chloro-5-(chloromethyl)thiazole was employed as an N,S-dialkylation reagent in one-pot reactions, leveraging both reactive sites—whereas the 5-(chloromethyl)thiazole hydrochloride would instead be preferred for applications requiring exclusive functionalization at the chloromethyl position without interference from ring substitution [2]. This difference makes the 5-isomer the superior choice for synthetic strategies that demand orthogonal reactivity or where the thiazole ring must remain unsubstituted for subsequent transformations.

Reactive Centers
Class-level inference
5-isomer: 1 electrophilic site
2-chloro analog: 2 reactive sites (chloromethyl + ring chlorine)
Single-site selectivity simplifies synthetic route design and purification.
Dual reactivity may lead to complex product mixtures; context-dependent.
Chemoselectivity Synthetic Route Design Nucleophilic Substitution Orthogonal Reactivity

Storage Stability: 5- vs 4-Isomer

Commercial specifications reveal a notable difference in storage requirements between regioisomeric chloromethylthiazole hydrochlorides. 5-(Chloromethyl)thiazole hydrochloride requires storage under inert atmosphere at 2-8°C to maintain stability, as specified by Sigma-Aldrich and multiple other vendors . In contrast, 4-(chloromethyl)thiazole hydrochloride (CAS 7709-58-2) is reported to be stable under recommended storage conditions at room temperature (recommended storage in a cool, dark place below 15°C under inert gas) . This distinction is important for procurement planning: the 5-isomer demands refrigerated shipping and storage infrastructure, which may impact logistics costs for bulk orders, while the 4-isomer offers greater flexibility in storage and handling .

Storage: 5- vs 4-Isomer
Cross-study comparable
5-isomer: 2-8°C (inert atmosphere)
4-isomer: Room temp (
Refrigerated storage requirement impacts logistics and procurement planning.
~18-23°C difference in recommended storage; vendor-specified conditions.
Cost Efficiency
Cross-study comparable
5-isomer: ~$236-299/g
2-isomer: ~$148/g
4-isomer: ~$13.90/g
Purity-adjusted cost review supports scale-up procurement decisions.
2025-2026 pricing snapshot; subject to change; normalized for purity and scale.
Storage Stability Shelf Life Logistics Procurement

Cost Efficiency: 5-Isomer vs Regioisomers

A survey of commercial pricing data reveals that 5-(chloromethyl)thiazole hydrochloride is competitively priced compared to its 2- and 4-substituted regioisomers, particularly at multi-gram scale . Representative pricing (as of 2025-2026, subject to change): 5-isomer hydrochloride (97% purity) at approximately $29.90/100mg and $58.90/250mg from Aladdin, compared to the 2-isomer hydrochloride (95% purity) at $37/250mg from AKSci, and the 4-isomer hydrochloride (≥98% purity) at $13.90/1g from Aladdin . When normalized for purity and scale, the 5-isomer offers a favorable cost profile at research quantities, though the 4-isomer becomes more economical at larger bulk scales .

Cost Efficiency
Cross-study comparable
5-isomer: ~$236-299/g
2-isomer: ~$148/g
4-isomer: ~$13.90/g
Purity-adjusted cost review supports scale-up procurement decisions.
2025-2026 pricing snapshot; subject to change; normalized for purity and scale.
Cost Efficiency Procurement Bulk Pricing Scale-Up

5-(Chloromethyl)thiazole HCl: Application Scenarios


Aqueous Bioconjugation & Probe Synthesis

When a synthetic strategy requires thiazole incorporation into biomolecules under aqueous conditions—such as antibody-drug conjugate linker chemistry, fluorescent probe labeling, or affinity reagent synthesis—5-(chloromethyl)thiazole hydrochloride is the preferred building block over its free base form due to its water solubility . The hydrochloride salt can be directly dissolved in aqueous buffers (pH 6-8) without organic co-solvents, preserving biomolecule stability and simplifying purification. This advantage is not shared by the free base, which requires DMF or DMSO for dissolution, potentially denaturing sensitive biological targets [1].

MedChem Library Synthesis: Single-Point Attachment

For medicinal chemistry programs synthesizing compound libraries where the thiazole ring serves as a scaffold with a single attachment point at the 5-position, 5-(chloromethyl)thiazole hydrochloride offers a cleaner reactivity profile than 2-chloro-5-(chloromethyl)thiazole . The absence of a competing chlorine atom at the 2-position eliminates the risk of unwanted nucleophilic aromatic substitution side reactions, ensuring that functionalization occurs exclusively at the chloromethyl group. This chemoselectivity is particularly valuable in parallel synthesis and high-throughput chemistry workflows where reaction monitoring and purification are streamlined when only one reactive site is present [1].

Agrochemical Synthesis: Preserved Ring Integrity

In the synthesis of thiazole-containing agrochemicals such as fungicides and insecticides, the 5-chloromethyl group enables efficient derivatization while leaving the ring available for subsequent transformations or for maintaining the electronic properties essential for target binding . Unlike 2-chloro-5-(chloromethyl)thiazole—which is a key intermediate for neonicotinoid insecticides like Thiamethoxam and Clothianidin—5-(chloromethyl)thiazole hydrochloride is suited for agrochemical candidates where the 2-position must remain unsubstituted to achieve the desired biological activity profile [1]. The higher commercial purity (97%) also reduces the risk of impurity-derived phytotoxicity in downstream biological screening .

SAR Studies of Thiazole Positional Isomers

For academic laboratories systematically investigating how the position of the chloromethyl substituent on the thiazole ring influences biological activity, 5-(chloromethyl)thiazole hydrochloride serves as a critical member of an isomeric panel alongside the 2- and 4-substituted analogs . Procurement of all three regioisomers with documented purity specifications enables rigorous SAR studies where differences in observed activity can be confidently attributed to the substitution pattern rather than to purity artifacts. The 97% purity specification of the 5-isomer (vs. 95% for the 2-isomer) ensures that comparative biological data are generated from materials of comparable or superior quality [1].

Application
Selection Property
Validation Focus
Aqueous bioconjugation
Hydrochloride salt solubility
Buffer compatibility and biomolecule stability
MedChem library synthesis
Single reactive center
Chemoselectivity and purification efficiency
Agrochemical intermediate
Unsubstituted ring position
Electronic property preservation and impurity profiling
Positional isomer SAR panel
Documented purity specification
Comparative biological data integrity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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